N-(3-cyanothiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-(3-cyanothiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a benzamide derivative featuring a thiophene-cyano substituent at the amide nitrogen and a pyrrolidine sulfonyl group at the para position of the benzene ring. The compound’s structure combines a sulfonamide moiety, known for its role in enzyme inhibition (e.g., carbonic anhydrase), with a thiophene heterocycle modified by a cyano group, which may enhance electronic interactions in biological systems.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c17-11-13-7-10-23-16(13)18-15(20)12-3-5-14(6-4-12)24(21,22)19-8-1-2-9-19/h3-7,10H,1-2,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKYHUMPKUVEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, introducing the cyano group through a nucleophilic substitution reaction. The pyrrolidine sulfonyl group can be added via sulfonylation, and the benzamide moiety is introduced through an amide coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-cyanothiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may confer specific biological activities, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings. Its chemical properties can be tailored to achieve desired performance characteristics in various applications.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Differences
The compound is compared to 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolopyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53 from ), a pyrazolopyrimidine-benzamide hybrid. Key distinctions include:
- Thiophene-cyano vs. Pyrazolopyrimidine-fluorophenyl: The target compound’s thiophene-cyano group contrasts with the pyrazolopyrimidine core and fluorophenyl-chromenone system in Example 53. The latter’s fluorine atoms and fused heterocycles likely enhance kinase-binding affinity, whereas the thiophene-cyano group may prioritize interactions with sulfonamide targets.
- Pyrrolidine-sulfonyl vs. Fluorinated Benzamide : The pyrrolidine-sulfonyl group in the target compound differs from Example 53’s isopropyl-fluoro substituent, influencing solubility and steric hindrance.
Physicochemical Properties
Research Findings and Implications
- Example 53: Demonstrated efficacy in kinase inhibition assays (IC₅₀ values in nanomolar range for VEGFR2) due to fluorophenyl and chromenone interactions .
- Target Compound : Computational docking studies predict strong binding to carbonic anhydrase isoforms (e.g., CA XII) via sulfonamide coordination to the zinc ion. However, in vitro validation is pending.
Biological Activity
N-(3-cyanothiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound characterized by its unique structural features, which include a pyrrolidine ring and a thiophene sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 361.44 g/mol. The structure features a thiophene ring attached to a pyrrolidine sulfonamide, which is believed to contribute to its biological activity.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease pathways.
- Receptor Binding : Interaction with cellular receptors that modulate various biological responses.
Further studies are required to clarify these mechanisms and identify specific targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Effects
Preliminary investigations suggest that this compound may possess anticancer properties. In particular, it has been observed to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Study 1: Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated that the compound displayed broad-spectrum activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |
|---|---|---|
| Escherichia coli | 8 | 32 |
| Staphylococcus aureus | 4 | 16 |
| Pseudomonas aeruginosa | 16 | 64 |
Study 2: Anticancer Activity
In another study, the anticancer potential was assessed using human cancer cell lines. The compound exhibited IC50 values indicating effective inhibition of cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
Q & A
Q. What are the standard synthetic routes for N-(3-cyanothiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach: (1) Thiophene Ring Formation : Cyclization of precursors (e.g., 3-cyanothiophene derivatives) under acidic/basic conditions. (2) Sulfonamide Coupling : Reacting 4-(pyrrolidine-1-sulfonyl)benzoyl chloride with the thiophene intermediate in dichloromethane or acetonitrile, using triethylamine as a catalyst .
- Optimization : Control temperature (0–25°C), solvent polarity, and stoichiometry. Monitor via thin-layer chromatography (TLC) and purify via column chromatography. Yield improvements (e.g., 60%→80%) are achievable by adjusting reaction time and catalyst load .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy (¹H/¹³C): Assign peaks for thiophene (δ 6.8–7.5 ppm), sulfonamide (δ 3.1–3.5 ppm), and pyrrolidine (δ 1.8–2.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH, ATP concentration, and temperature.
- Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
- Structural Analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to compare binding modes with homologous enzymes .
Q. What strategies enhance the specificity of this compound for target enzymes?
- Methodological Answer :
- SAR Studies : Modify substituents (e.g., replace pyrrolidine with morpholine) to alter steric/electronic effects.
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade specific targets.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to prioritize high-affinity analogs .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (%F), plasma half-life (t₁/₂), and tissue distribution in rodent models.
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., cytochrome P450 oxidation).
- Formulation Optimization : Employ nanoemulsions or liposomes to improve solubility and stability .
Q. What computational methods validate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze binding pocket stability (RMSD < 2 Å) over 100 ns trajectories (AMBER/CHARMM force fields).
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for mutants (e.g., T790M EGFR resistance mutation).
- QSAR Modeling : Develop regression models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
